molecular formula C12H15F2N3O B6749799 1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(6-methylpyridin-2-yl)urea

1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(6-methylpyridin-2-yl)urea

Cat. No.: B6749799
M. Wt: 255.26 g/mol
InChI Key: GYEWQFRMONKNPV-UHFFFAOYSA-N
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Description

1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structural features of this compound, such as the cyclopropyl and difluoroethyl groups, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-cyclopropyl-2,2-difluoroethyl)-3-(6-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3O/c1-7-3-2-4-9(15-7)16-12(18)17-10(11(13)14)8-5-6-8/h2-4,8,10-11H,5-6H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEWQFRMONKNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC(C2CC2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(6-methylpyridin-2-yl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates, such as 1-cyclopropyl-2,2-difluoroethanol and 6-methyl-2-aminopyridine.

    Formation of Urea Derivative: The intermediates are then reacted with an isocyanate or a carbamoyl chloride under controlled conditions to form the desired urea derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(6-methylpyridin-2-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Agriculture: It may be used as a precursor for the synthesis of agrochemicals, such as herbicides or insecticides.

    Material Science: The compound’s unique structural features may make it suitable for use in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(pyridin-2-yl)urea: Similar structure but lacks the methyl group on the pyridine ring.

    1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(6-chloropyridin-2-yl)urea: Similar structure but has a chlorine atom instead of a methyl group on the pyridine ring.

Uniqueness

1-(1-Cyclopropyl-2,2-difluoroethyl)-3-(6-methylpyridin-2-yl)urea is unique due to the presence of both the cyclopropyl and difluoroethyl groups, which contribute to its distinct chemical and biological properties. The methyl group on the pyridine ring also adds to its uniqueness, potentially affecting its reactivity and interactions with molecular targets.

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